molecular formula C10H11NO B1352148 3-Ethoxyphenylacetonitrile CAS No. 74205-55-3

3-Ethoxyphenylacetonitrile

Cat. No.: B1352148
CAS No.: 74205-55-3
M. Wt: 161.2 g/mol
InChI Key: MBJQDUQVRZNFHX-UHFFFAOYSA-N
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Description

3-Ethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative of phenylacetonitrile, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, yielding this compound as the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxyphenylacetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-ethoxyphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The ethoxy group can also influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxyphenylacetonitrile is unique due to the position of the ethoxy group, which can significantly influence its chemical reactivity and biological interactions. This positional difference can lead to variations in the compound’s physical properties, such as boiling point, solubility, and overall stability .

Properties

IUPAC Name

2-(3-ethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJQDUQVRZNFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407253
Record name 3-Ethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-55-3
Record name 3-Ethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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